Carbamic acid, butyl-, 2-chloroethyl ester

Description

Overview of Carbamate (B1207046) Chemistry in Synthetic and Mechanistic Contexts

Carbamates are a class of organic compounds that share a common functional group with the structure >N−C(=O)−O−. wikipedia.org Formally, they are esters of carbamic acid (NH₂COOH). wikipedia.org The carbamate functional group is a key structural motif found in a wide array of important molecules, including pharmaceuticals, agricultural chemicals, and polymers like polyurethanes. wikipedia.orgacs.orgingentaconnect.com This prevalence is largely due to its hybrid nature, incorporating features of both amide and ester functionalities, which confers significant hydrolytic and proteolytic stability. acs.orgresearchgate.net

The synthesis of carbamates can be achieved through various chemical pathways. Classical methods often involve the use of phosgene (B1210022) or its derivatives, such as chloroformates, which react with amines and alcohols. acs.orgingentaconnect.com For instance, carbamates can be formed via the alcoholysis of carbamoyl (B1232498) chlorides or the reaction of chloroformates with amines. wikipedia.org Another route is the Curtius rearrangement, where an isocyanate intermediate is trapped with an alcohol. wikipedia.org In response to the hazardous nature of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes. ingentaconnect.com These alternative methods include the aminolysis of organic carbonates, the carbonylation of amines, and the use of reagents like N-acyl imidazoliums. acs.orgingentaconnect.com Carbamates are also widely used as protecting groups for amines in complex multi-step syntheses, valued for their stability and the variety of conditions available for their subsequent removal. ingentaconnect.comorganic-chemistry.org

Significance of 2-Chloroethyl Moieties in Chemical Reactivity and Synthetic Design

The 2-chloroethyl group (–CH₂CH₂Cl) is a functional moiety that imparts specific and valuable reactivity to an organic molecule. The presence of the electron-withdrawing chlorine atom creates an electrophilic carbon center, making the group susceptible to nucleophilic substitution reactions. This inherent reactivity is a key feature in synthetic design, allowing the 2-chloroethyl group to function as an alkylating agent.

Molecules containing a 2-chloroethyl group can react with various nucleophiles, including those found in biological systems, leading to the formation of stable covalent bonds. This reactivity is harnessed in the design of certain therapeutic agents. For example, derivatives of bis(2-chloroethyl)amine (B1207034) are known to act as DNA alkylating agents, a mechanism central to their application in cancer therapy. chemicalbook.com The study of the hydrolysis of related compounds, such as 2-chloroethyl ethyl sulfide, reveals complex reaction mechanisms that can involve the formation of cyclic sulfonium (B1226848) salt intermediates, highlighting the intricate chemical behavior of this functional group. acs.org In synthetic chemistry, this predictable reactivity allows for the strategic introduction of an ethyl group linked to a nucleophile, providing a versatile tool for constructing more complex molecular architectures.

Rationale for Comprehensive Academic Investigation of Carbamic Acid, Butyl-, 2-Chloroethyl Ester

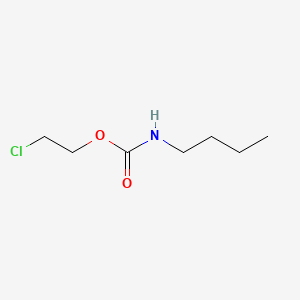

This compound, with the Chemical Abstracts Service (CAS) number 60452-11-1, is a molecule that uniquely combines the key features of both a carbamate ester and a halogenated organic compound. Its structure consists of a butyl group attached to the nitrogen of a carbamate linkage, with a 2-chloroethyl group forming the ester portion. This specific arrangement of functional groups provides a compelling rationale for a thorough scientific investigation.

The compound serves as an exemplary model for studying the interplay between the stable, directing influence of the carbamate group and the reactive alkylating potential of the 2-chloroethyl moiety. A comprehensive academic study is warranted to fully characterize its physicochemical properties, spectroscopic signature, and chemical reactivity. Understanding its behavior—for instance, its susceptibility to hydrolysis under acidic or basic conditions or its reactivity towards nucleophiles—is crucial for evaluating its potential as a synthetic intermediate. vulcanchem.com While specific industrial synthesis data is not widely published, its production would likely adapt established methods for carbamate formation, followed by purification via distillation or column chromatography. vulcanchem.com The collection of detailed analytical data, such as mass spectrometry and collision cross-section values, is essential for its unambiguous identification and for understanding its behavior in analytical systems like ion mobility spectrometry. vulcanchem.comuni.lu

Below are key identifiers and predicted properties for this compound.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | vulcanchem.comuni.lu |

| Molecular Weight | 179.65 g/mol | vulcanchem.com |

| CAS Number | 60452-11-1 | vulcanchem.com |

| SMILES | CCCCNC(=O)OCCCl | vulcanchem.comuni.lu |

| InChIKey | SOQHALWRTQBICZ-UHFFFAOYSA-N | vulcanchem.comuni.lu |

| Predicted Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), acetonitrile); likely insoluble in water | vulcanchem.com |

Table 2: Predicted Mass Spectrometry and Collision Cross-Section (CCS) Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 180.07858 | 138.6 | uni.lu |

| [M+Na]⁺ | 202.06052 | 145.5 | uni.lu |

| [M-H]⁻ | 178.06402 | 138.7 | uni.lu |

| [M+NH₄]⁺ | 197.10512 | 159.5 | uni.lu |

| [M+K]⁺ | 218.03446 | 143.6 | uni.lu |

Properties

CAS No. |

60452-11-1 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-chloroethyl N-butylcarbamate |

InChI |

InChI=1S/C7H14ClNO2/c1-2-3-5-9-7(10)11-6-4-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

SOQHALWRTQBICZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for Carbamic Acid, Butyl , 2 Chloroethyl Ester

Direct Esterification Approaches: Mechanistic Considerations and Yield Optimization

Direct esterification methods represent the most straightforward approach to the synthesis of Carbamic acid, butyl-, 2-chloroethyl ester, typically involving the formation of the carbamate (B1207046) bond from an isocyanate and an alcohol or through a mediated coupling of an amine and an alcohol.

Reactions Involving Butyl Isocyanate and 2-Chloroethanol (B45725)

The reaction between an isocyanate and an alcohol is a widely utilized method for the preparation of carbamates. The synthesis of this compound via this route involves the direct addition of 2-chloroethanol to butyl isocyanate.

Mechanism: The reaction mechanism proceeds through the nucleophilic attack of the oxygen atom of the hydroxyl group in 2-chloroethanol on the electrophilic carbonyl carbon of the isocyanate group. This concerted step forms a transient intermediate that rapidly undergoes proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, yielding the stable carbamate ester. The reaction is generally exothermic and proceeds readily, often without the need for a catalyst. researchgate.net However, catalysts can be employed to increase the reaction rate, particularly with less reactive substrates. google.com

Yield Optimization: The yield of this reaction can be influenced by several factors.

Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion, but this may complicate purification.

Temperature: While the reaction can proceed at room temperature, moderate heating can increase the rate. However, excessive temperatures should be avoided to prevent side reactions, such as the trimerization of the isocyanate.

Catalysis: Lewis acids and bases are known to catalyze the isocyanate-alcohol reaction. The use of certain catalysts has been shown to increase the rate of carbamylation while decreasing the formation of by-products. google.com

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758), toluene (B28343), or tetrahydrofuran (B95107), to prevent side reactions of the highly reactive isocyanate.

The reaction is first-order with respect to both the isocyanate and the alcohol concentration. researchgate.net Electron-withdrawing substituents on the isocyanate can accelerate the reaction rate. researchgate.net

Carbonyldiimidazole-Mediated Synthesis from Butyl Amine and 2-Chloroethanol

1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene-based reagents for synthesizing carbamates from amines and alcohols. carbonyldiimidazole.comwikipedia.org This method avoids the direct handling of toxic isocyanates.

Mechanism: The synthesis can proceed via two main pathways:

Activation of the Amine: Butylamine reacts with CDI to form an N-butylcarbamoylimidazole intermediate. This activated intermediate is then susceptible to nucleophilic attack by 2-chloroethanol. The imidazole (B134444) moiety is an excellent leaving group, facilitating the formation of the desired carbamate and releasing imidazole as a byproduct.

Activation of the Alcohol: Alternatively, 2-chloroethanol can react with CDI to form an imidazolyl carbonate intermediate. Subsequent reaction with butylamine, acting as a nucleophile, displaces the imidazole group to form the carbamate linkage.

This CDI-mediated approach is known for its mild reaction conditions and high yields. organic-chemistry.orgresearchgate.net The reaction can often be performed as a one-pot procedure, where the amine, alcohol, and CDI are combined, simplifying the experimental setup. organic-chemistry.org Recent developments have explored mechanochemical applications of CDI for carbamate synthesis, offering a sustainable, solvent-free alternative that can enhance reactivity. researchgate.netsemanticscholar.org

Transcarbamoylation and Transesterification Pathways for Ester Formation

Exploration of Catalyst Systems and Reaction Kinetics

The efficiency of transesterification and transcarbamoylation is highly dependent on the catalyst system employed. A variety of catalysts have been explored to facilitate these equilibrium-driven reactions.

Alkoxide Catalysts: In alcoholic media, the transesterification of carbamates can be effectively catalyzed by the corresponding alkoxides. The reaction mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon of the carbamate. rsc.org Kinetic studies have shown that these reactions often exhibit first-order kinetics with respect to the substrate carbamate. rsc.org The reaction rate is influenced by the structure of the alcohol, with less polar alcohols tending to react faster. rsc.org

Tin-Based Catalysts: Organotin compounds, such as dibutyltin (B87310) maleate, are effective catalysts for the transcarbamoylation of alcohols with donor carbamates like phenyl carbamate. organic-chemistry.org These reactions proceed smoothly under mild conditions (e.g., in toluene at 90°C) and demonstrate broad functional-group tolerance. organic-chemistry.org

Zirconium(IV) Catalysts: Zirconium(IV) compounds have been utilized to catalyze exchange processes of carbamates in the presence of amines to yield new carbamates. organic-chemistry.org

Other Metal Compounds: Catalysts containing zinc and other alkali metals have been shown to produce carbamic acid esters with high yield and selectivity. epo.org

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Alkoxides | Transesterification | Reaction follows first-order kinetics; rate influenced by alcohol polarity. | rsc.org |

| Dibutyltin maleate | Transcarbamoylation | Mild conditions, broad functional group tolerance, high yields for primary/secondary alcohols. | organic-chemistry.org |

| Zirconium(IV) compounds | Carbamate Exchange | Effective for carbamate exchange with amines. | organic-chemistry.org |

| Zinc Acetate (B1210297) / Alkali Metals | Carbamate Synthesis (from Amine, CO2, Alkoxysilane) | High yield and selectivity. | epo.org |

Selective Cleavage and Formation of Carbamate Linkages

The formation and cleavage of carbamate linkages are fundamental processes in organic synthesis, particularly in the context of protecting group chemistry.

Selective Formation: The selective formation of a carbamate bond is crucial when multiple reactive sites are present in a molecule. For instance, methods have been developed for the selective mono-carbamate protection of diamines using alkyl phenyl carbonates as electrophiles. orgsyn.org This selectivity is often governed by the differing nucleophilicity of the amine groups. This principle allows for the controlled formation of the carbamate linkage at a specific position within a complex molecule.

Selective Cleavage: The carbamate group is a robust protecting group for alcohols and amines, and its selective removal is a key synthetic transformation. Various methods exist for this purpose:

Reductive Cleavage: Reagents like the Schwartz reagent (zirconocene hydrochloride) can be used for the mild and efficient reductive cleavage of aryl O-carbamates to phenols, tolerating a wide range of functional groups. organic-chemistry.org

Nucleophilic Cleavage: Certain carbamates can be deprotected using nucleophiles. For example, treatment with 2-mercaptoethanol (B42355) in the presence of a base can readily cleave Cbz, Alloc, and methyl carbamates. organic-chemistry.org

Other Reagents: Systems like di-tert-butyl dicarbonate (B1257347) and tetra-n-butylammonium nitrite (B80452) have been developed for the selective deprotection of N-arylcarbamoyl groups to yield the corresponding alcohols. organic-chemistry.org

The choice of cleavage conditions depends on the specific type of carbamate and the other functional groups present in the molecule, allowing for orthogonal deprotection strategies in multi-step syntheses.

Novel Synthetic Routes via Chloroformate Intermediates

The use of chloroformates is a classic and versatile method for the synthesis of carbamates. This two-step approach involves the initial formation of a chloroformate from an alcohol, which then reacts with an amine to form the final product.

The synthesis of this compound via this route would proceed as follows:

Formation of 2-Chloroethyl Chloroformate: 2-Chloroethanol is reacted with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), typically in the presence of a base to neutralize the HCl byproduct. This reaction yields the highly reactive intermediate, 2-chloroethyl chloroformate.

Reaction with Butylamine: The generated 2-chloroethyl chloroformate is then treated with butylamine. The nucleophilic amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion and forming the desired carbamate ester.

While effective, this method requires careful handling of hazardous reagents like phosgene. To circumvent this, alternative methods have been developed, such as using polymer-supported chloroformate resins generated in-situ, which offer a safer and more practical approach. researchgate.net The use of alkyl chloroformates can sometimes lead to statistical mixtures of products, which may necessitate careful control of reaction conditions to achieve high selectivity. orgsyn.org Carbamates have also been prepared by the reaction of phenyl chloroformate with an alcohol, followed by treatment with an amine. orgsyn.org

Synthesis from Butyl Amine and 2-Chloroethyl Chloroformate

The synthesis of this compound from butyl amine and 2-chloroethyl chloroformate is a standard example of N-acylation, specifically the formation of a carbamate. This reaction involves the nucleophilic attack of the primary amine (butyl amine) on the electrophilic carbonyl carbon of the chloroformate. The reaction produces hydrogen chloride (HCl) as a stoichiometric byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Typically, the reaction is carried out in the presence of a base to scavenge the HCl produced. Common methodologies employ a tertiary amine base, such as triethylamine (B128534) or pyridine, in an inert aprotic solvent like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. Alternatively, the Schotten-Baumann conditions, which utilize an aqueous base like sodium hydroxide (B78521) in a biphasic system, can be employed. The general method for preparing carbamates from amines and chloroformates is a well-established procedure in organic synthesis. orgsyn.orgnih.gov

The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to confirm the consumption of the starting materials. Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any remaining water-soluble impurities.

Table 1: Typical Reaction Parameters for Synthesis

| Parameter | Description | Common Examples |

| Solvent | An inert aprotic solvent is typically used to dissolve reactants without participating in the reaction. | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether |

| Base | A base is required to neutralize the HCl byproduct. | Triethylamine (Et₃N), Pyridine, Sodium Hydroxide (in biphasic setup) |

| Temperature | The reaction is often initiated at a low temperature to control the initial exothermic reaction, then warmed. | 0 °C to Room Temperature |

| Stoichiometry | Near-equimolar amounts of the amine and chloroformate are used, with a slight excess of the base. | ~1.0 eq. Amine, ~1.0 eq. Chloroformate, ~1.1-1.2 eq. Base |

Stereochemical Control in Derivatization Reactions

A review of scientific literature indicates that specific studies detailing the use of this compound as a reagent to achieve stereochemical control in derivatization reactions are not prominent. The molecule itself is achiral and its primary reactive sites are the carbamate nitrogen (after deprotonation), the carbonyl carbon, and the chloroethyl group (for nucleophilic substitution).

While there are no specific examples involving the title compound, it is a known principle in organic synthesis that the carbamate functional group can serve as a directing group in certain asymmetric reactions. nih.gov For instance, the oxygen and nitrogen atoms can coordinate with chiral catalysts to direct a reaction to one face of a nearby prochiral center. nih.gov However, the application of this compound for such a purpose has not been explicitly documented in available research. Similarly, while chiral molecules containing an N-n-butylcarbamate moiety have been studied for their stereoselective interactions with biological targets, this does not constitute a synthetic derivatization strategy. nih.gov

Purification and Isolation Techniques for Research-Grade Material

Achieving research-grade purity (>98-99%) for this compound requires a combination of post-reaction workup and advanced purification techniques. The choice of method depends on the physical properties of the compound (e.g., boiling point, crystallinity) and the nature of the impurities.

Following the initial synthesis and aqueous workup, the crude product, typically an oil or a low-melting solid, is concentrated under reduced pressure. google.com This crude material may contain unreacted starting materials, byproducts from side reactions, and residual solvent.

Primary Purification Methods:

Fractional Distillation: If the compound is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation is an effective method for separating it from non-volatile or less volatile impurities. This technique was successfully used to purify the related compound n-butyl carbamate. orgsyn.org

Column Chromatography: This is one of the most versatile and widely used purification methods in organic synthesis. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). organic-chemistry.org The separation is based on the differential adsorption of the compound and its impurities to the silica. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization: If the compound is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity. This involves dissolving the crude material in a minimum amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure compound crystallizes, leaving impurities behind in the solution. orgsyn.org

Purity Assessment: The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.comgeorganics.sknih.gov

Table 2: Purification Techniques for Research-Grade Carbamates

| Technique | Principle | Application Notes |

| Aqueous Workup | Liquid-liquid extraction to remove water-soluble salts and impurities. | Typically involves washing the organic layer with dilute acid, base, water, and brine. organic-chemistry.org |

| Distillation | Separation based on differences in boiling points under reduced pressure. | Suitable for thermally stable liquids. Reduces the risk of decomposition at high temperatures. orgsyn.org |

| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase (e.g., silica gel). | Highly effective for removing closely related impurities. Eluent polarity is critical for good separation. organic-chemistry.org |

| Recrystallization | Purification of solids based on differential solubility in a specific solvent at varying temperatures. | Requires the compound to be a solid. Solvent choice is crucial for high recovery and purity. |

| HPLC/GC Analysis | Analytical chromatography to confirm the purity of the final isolated material. | Used to determine the percentage purity and detect any trace impurities. thermofisher.comnih.gov |

Molecular Structure, Conformation, and Spectroscopic Elucidation for Mechanistic Insights

Theoretical Conformational Analysis: Molecular Dynamics and Quantum Mechanical Studies

Theoretical and computational chemistry offer powerful tools to predict and understand the three-dimensional structure and dynamic behavior of molecules like Carbamic acid, butyl-, 2-chloroethyl ester. Such studies are crucial for interpreting experimental data and for understanding potential reaction mechanisms.

The conformational landscape of this compound is primarily defined by the rotational barriers around its single bonds. The central carbamate (B1207046) group (–NH–C(=O)–O–) is known to have a significant barrier to rotation around the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group, giving it partial double bond character. This resonance stabilization favors a planar geometry for the carbamate moiety. chemrxiv.orgnih.gov

Potential energy surface (PES) mapping for analogous carbamates, often performed using quantum mechanical methods like Density Functional Theory (DFT), reveals the relative energies of different conformers. nih.govmissouri.edunih.govresearchgate.net For this compound, key rotations would include:

Rotation around the N–C(butyl) bond: This would lead to different orientations of the butyl group relative to the carbamate plane.

Rotation around the O–C(chloroethyl) bond: This would alter the position of the chloroethyl group.

Rotations within the butyl and 2-chloroethyl chains: These would lead to a multitude of conformers due to the flexibility of the alkyl chains.

Energy minimization calculations would identify the lowest energy (most stable) conformers. It is expected that staggered conformations within the alkyl chains would be energetically favored over eclipsed conformations to minimize steric strain.

| Bond | Description | Expected Low-Energy Conformations |

|---|---|---|

| C(O)–N–C(butyl)–C | Orientation of the butyl group | Anti and gauche conformers |

| N–C(O)–O–C(chloroethyl) | Orientation of the chloroethyl group | Likely a near-planar arrangement due to ester resonance |

| C–C–C–C (in butyl chain) | Conformation of the butyl chain | Predominantly anti-periplanar (trans) arrangements |

| O–C–C–Cl (in chloroethyl chain) | Conformation of the chloroethyl group | Gauche and anti conformers with respect to the C-O and C-Cl bonds |

Intramolecular interactions play a significant role in determining the preferred conformation of this compound. The primary hydrogen bond donor is the N–H group of the carbamate. This proton can potentially form a weak intramolecular hydrogen bond with either the carbonyl oxygen (O=C) or the ester oxygen (–O–). However, in many carbamates, intermolecular hydrogen bonding in the condensed phase is more significant.

Advanced Spectroscopic Characterization for Structural Verification in Research

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of NMR, vibrational spectroscopy, and mass spectrometry would provide a comprehensive characterization of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl and 2-chloroethyl groups. The chemical shifts would be influenced by the neighboring functional groups. For instance, the methylene (B1212753) group attached to the nitrogen (–NH–CH₂ –) would be shifted downfield compared to the other methylene groups in the butyl chain. Similarly, the methylene groups of the 2-chloroethyl ester (–O–CH₂ –CH₂ –Cl) would show characteristic downfield shifts due to the electronegativity of the oxygen and chlorine atoms. The N–H proton would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carbamate group would be expected to have a characteristic chemical shift in the range of 150-160 ppm.

Multi-dimensional NMR (COSY, HSQC, HMBC): These techniques would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the butyl and 2-chloroethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity across the carbamate linkage (e.g., correlating the N–H proton to the carbonyl carbon).

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ (butyl) | ~0.9 | ~13-14 |

| CH₂CH₃ (butyl) | ~1.3-1.4 | ~19-20 |

| NHCH₂CH₂ (butyl) | ~1.4-1.5 | ~32-33 |

| NHCH₂ (butyl) | ~3.1-3.2 | ~40-41 |

| C=O | - | ~156-157 |

| OCH₂ CH₂Cl | ~4.2-4.3 | ~65-66 |

| OCH₂CH₂ Cl | ~3.7-3.8 | ~41-42 |

| NH | ~4.5-5.5 (variable) | - |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of the carbamate group. A strong, sharp peak for the C=O stretch would be expected around 1700-1730 cm⁻¹. The N–H stretching vibration would appear as a distinct peak in the region of 3300-3400 cm⁻¹. The C–N stretching and N–H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹). The C–O stretching of the ester and the C–Cl stretching of the chloroalkyl group would also give rise to characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds, such as the C–C bonds of the alkyl chains, often give stronger Raman signals than IR signals. The C–Cl stretch would also be observable in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N–H stretch | 3300-3400 (strong, sharp) | 3300-3400 (weak) |

| C–H stretch (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O stretch | 1700-1730 (very strong) | 1700-1730 (moderate) |

| N–H bend | 1510-1540 (moderate) | - |

| C–O stretch (ester) | 1200-1250 (strong) | (weak) |

| C–N stretch | 1000-1050 (moderate) | (moderate) |

| C–Cl stretch | 650-750 (moderate) | 650-750 (strong) |

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₄ClNO₂), the expected monoisotopic mass is approximately 179.0713 g/mol . uni.lu The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways for carbamates include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen atoms.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Loss of the alkyl or chloroalkyl group: Fragmentation could result in the loss of the butyl or 2-chloroethyl radical.

Characteristic carbamate fragmentation: A common fragmentation pathway involves the loss of the isocyanate corresponding to the N-substituent, or cleavage to form ions related to the alcohol portion. For N-alkyl carbamates, a characteristic fragmentation is the loss of the alkyl isocyanate. nih.gov

| Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₇H₁₄³⁵ClNO₂ | 179.0713 | Molecular ion |

| [M+H]⁺ | C₇H₁₅³⁵ClNO₂ | 180.0786 | Protonated molecule (in ESI or CI) |

| [M+Na]⁺ | C₇H₁₄³⁵ClNNaO₂ | 202.0605 | Sodium adduct (in ESI or CI) |

| Fragment | C₄H₉NCO | 99.0735 | Loss of chloroethylene from [M]⁺ |

| Fragment | C₅H₁₀NO₂ | 116.0661 | Loss of C₂H₄Cl from [M]⁺ |

X-ray Crystallography Studies of Analogues and Derivatives for Solid-State Conformation

For the specific compound, this compound, a detailed single-crystal X-ray diffraction study is not publicly available. Consequently, to gain insights into its likely solid-state conformation and intermolecular interactions, it is instructive to examine the crystallographic data of its structural analogues and related carbamate derivatives. The study of simpler, related molecules can provide a robust model for predicting the behavior of more complex systems.

Research into the crystal structures of various carbamates reveals that the carbamate group itself is generally planar. This planarity is a result of the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. This structural feature restricts rotation around the C-N bond, leading to distinct syn and anti conformations.

The solid-state structure of many simple carbamates is dominated by hydrogen bonding. The N-H group of the carbamate functionality is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This donor-acceptor pairing often leads to the formation of well-defined supramolecular structures, such as dimers or extended chains. For instance, in many crystalline carbamates, molecules are linked into chains by N-H···O=C hydrogen bonds. These interactions dictate the packing of the molecules in the crystal and significantly influence the physical properties of the material.

While specific crystallographic data tables for this compound or its closest simple analogues like butyl carbamate and 2-chloroethyl carbamate are not available in the literature, the general principles observed in the X-ray structures of other alkyl carbamates allow for a reasoned prediction of its solid-state behavior. It is anticipated that the molecule would exhibit a planar carbamate group and would participate in intermolecular N-H···O hydrogen bonding, likely forming chain or sheet-like structures. The conformation of the butyl and 2-chloroethyl side chains would be influenced by steric factors and weak van der Waals interactions within the crystal lattice. The precise torsion angles of these chains would be determined by the need to achieve the most stable packing arrangement.

The insights gained from the crystallographic studies of analogous compounds are invaluable for understanding potential reaction mechanisms in the solid state, as the conformation and intermolecular interactions can influence the accessibility of reactive sites and the pathways of solid-state transformations.

Chemical Reactivity and Mechanistic Investigations of Carbamic Acid, Butyl , 2 Chloroethyl Ester

Hydrolysis Kinetics and Mechanism

The rate of hydrolysis of carbamic acid esters is highly dependent on the pH of the aqueous medium. clemson.edu Generally, these compounds exhibit a U-shaped or V-shaped pH-rate profile, characterized by significant rate increases in both strongly acidic and strongly alkaline solutions, with a region of maximum stability typically found in the neutral to slightly acidic pH range. researchgate.net

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

Acidic Region (pH < 6): In this region, the hydrolysis is predominantly acid-catalyzed. The rate of reaction is directly proportional to the concentration of hydronium ions [H⁺]. clemson.edu

Neutral Region (pH ≈ 7): Around neutral pH, the rate of hydrolysis is often at its minimum and can be independent of pH. This pathway involves the nucleophilic attack of a water molecule on the carbamate (B1207046). clemson.edu

Basic Region (pH > 8): In alkaline conditions, the hydrolysis is base-catalyzed, with the rate being proportional to the concentration of hydroxide (B78521) ions [OH⁻]. This is typically the most rapid degradation pathway for carbamates. clemson.edu

While specific experimental rate constants for Carbamic acid, butyl-, 2-chloroethyl ester are not detailed in the available literature, the expected trend based on the behavior of similar carbamates is presented in the conceptual table below.

Table 1: Conceptual pH-Rate Profile for the Hydrolysis of this compound This table illustrates the expected qualitative relationship between pH and the observed hydrolysis rate constant (k_obs) based on general carbamate chemistry. Actual values require experimental determination.

| pH | Dominant Mechanism | Expected Relative Rate (k_obs) |

|---|---|---|

| 2 | Acid-Catalyzed | High |

| 4 | Acid-Catalyzed / Neutral | Moderate |

| 7 | Neutral | Low (Minimum Rate) |

| 10 | Base-Catalyzed | High |

The degradation of this compound in aqueous media can proceed through two competing pathways: intermolecular hydrolysis of the ester linkage and an intramolecular cyclization reaction.

Intermolecular Hydrolysis: This pathway involves the nucleophilic attack of water or hydroxide ion on the carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the carbamate bond to yield n-butylamine, 2-chloroethanol (B45725), and carbon dioxide. epa.gov

Intramolecular Cyclization: A significant alternative pathway for compounds containing a 2-chloroethyl group is intramolecular cyclization. researchgate.netdocumentsdelivered.com This reaction involves the nucleophilic attack of the carbamate nitrogen atom on the carbon bearing the chlorine, leading to the displacement of the chloride ion. The product of this pathway is a stable five-membered ring, 3-butyl-1,3-oxazolidin-2-one, and hydrochloric acid. This reaction is often competitive with or even dominant over hydrolysis, especially under neutral to basic conditions.

In addition to specific acid (H⁺) and specific base (OH⁻) catalysis, the hydrolysis of this compound can be accelerated by general acids and bases, which are typically components of buffer solutions. libretexts.orglibretexts.org

General Acid Catalysis: A general acid (HA) can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. This process stabilizes the developing negative charge on the oxygen in the transition state. libretexts.orgreed.edu

General Base Catalysis: A general base (B) can facilitate the reaction by deprotonating the attacking water molecule as it forms a bond with the carbonyl carbon. This increases the nucleophilicity of the water molecule and stabilizes the developing positive charge on the oxygen in the transition state. libretexts.orgreed.edu For secondary carbamates, the base-catalyzed mechanism typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2), involving the formation of a tetrahedral intermediate. researchgate.netepa.gov

In biological systems, the hydrolysis of carbamates is often catalyzed by enzymes, primarily B-type esterases such as carboxylesterases. researchgate.net These enzymes provide an alternative, highly efficient reaction pathway.

The generally accepted mechanism for serine esterase-catalyzed hydrolysis involves a two-step process:

Carbamoylation of the Enzyme: The active site serine residue, acting as a powerful nucleophile, attacks the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the substrate (2-chloroethanol) and forming a covalent carbamoyl-enzyme intermediate.

Decarbamoylation (Hydrolysis): The carbamoylated enzyme then reacts with a water molecule. This hydrolyzes the covalent bond, releasing the carbamic acid, which subsequently decomposes to n-butylamine and carbon dioxide, thereby regenerating the active enzyme for another catalytic cycle.

The rate of decarbamoylation can be very slow for some carbamates, leading to a temporary inactivation of the enzyme, a mechanism by which many carbamate pesticides exert their toxic effects. researchgate.net The efficiency of enzymatic hydrolysis is typically described by the Michaelis-Menten kinetic parameters, K_m and k_cat. rsc.orgnih.gov

Table 2: Key Parameters in Enzymatic Hydrolysis of Carbamates

| Parameter | Description | Significance |

|---|---|---|

| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. | Indicates the affinity of the enzyme for the substrate; a lower K_m suggests higher affinity. |

| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of the enzyme once the substrate is bound. |

Alkylation Reactions: Fundamental Mechanistic Studies

The presence of the 2-chloroethyl group confers the ability for this compound to act as an alkylating agent, most notably through an intramolecular pathway.

As introduced in section 4.1.2, the intramolecular cyclization of the 2-chloroethyl moiety is a prominent and mechanistically significant reaction. This process is an intramolecular nucleophilic substitution (S_N2) reaction. researchgate.netrsc.org

The mechanism involves the carbamate nitrogen atom acting as an internal nucleophile. It attacks the electrophilic methylene (B1212753) carbon bonded to the chlorine atom. The geometry of the 2-chloroethyl group allows for the formation of a low-strain, five-membered transition state, which leads to the expulsion of the chloride ion and the formation of the stable heterocyclic product, 3-butyl-1,3-oxazolidin-2-one. This reaction is generally irreversible and can be a major pathway for the degradation of the parent compound, competing directly with intermolecular hydrolysis. The rate of this cyclization is influenced by solvent polarity and pH, with conditions that enhance the nucleophilicity of the nitrogen atom favoring the reaction. nih.gov

Nucleophilic Attack at the 2-Chloroethyl Carbon: Kinetics and Stereochemistry

The presence of a chlorine atom on the terminal carbon of the ethyl ester group makes this position susceptible to nucleophilic attack. The kinetics and stereochemistry of such reactions are significantly influenced by the potential for neighboring group participation (NGP) from the carbamate functionality. wikipedia.org In this phenomenon, the internal carbamate group acts as a nucleophile, leading to an intramolecular cyclization that can accelerate the reaction rate and affect the stereochemical outcome. wikipedia.orglibretexts.org

The reaction can proceed through two main pathways: a direct SN2 displacement by an external nucleophile, or a two-step process involving NGP. In the NGP pathway, the nitrogen or, more likely, the carbonyl oxygen of the carbamate group can attack the carbon bearing the chlorine, forming a cyclic intermediate such as an oxazolidinone derivative. nih.gov This intramolecular cyclization is often kinetically favored over the intermolecular attack by an external nucleophile, especially at lower concentrations of the external nucleophile. nih.govresearchgate.net

Interactions with Model Nucleophiles (e.g., Thiol, Amine, Hydroxyl Groups)

The 2-chloroethyl group of this compound serves as an electrophilic center for a variety of nucleophiles. The reactivity with these nucleophiles is expected to follow the general trends of SN2 reactions, with softer, more polarizable nucleophiles often exhibiting greater reactivity.

Thiol Groups: Thiolate anions (RS⁻) are excellent nucleophiles and are expected to react readily with the 2-chloroethyl group to displace the chloride and form a thioether linkage. The rate of this reaction would be dependent on the concentration of the thiolate, the solvent, and the temperature. Kinetic studies on similar systems suggest that these reactions are typically second order.

Amine Groups: Amines can act as nucleophiles, attacking the 2-chloroethyl carbon to form a quaternary ammonium (B1175870) salt or, after deprotonation, a secondary amine. The aminolysis of carbamates can be complex, with the possibility of attack at the carbonyl carbon as well (see section 4.3). However, the primary alkyl chloride moiety is a reactive site for direct nucleophilic substitution by primary and secondary amines.

Hydroxyl Groups: The hydroxyl group, particularly in its deprotonated form (alkoxide), is a potent nucleophile. Reaction with hydroxide ions in aqueous media would lead to the hydrolysis of the chloroethyl group to a hydroxyethyl (B10761427) group. The kinetics of hydrolysis of carbamates can be influenced by pH, with base-catalyzed hydrolysis often proceeding via a BAc2 mechanism. scielo.brclemson.edu In the case of this compound, hydrolysis could potentially occur at both the ester linkage and the carbon-chlorine bond. Under basic conditions, the attack at the 2-chloroethyl carbon is a likely pathway. nih.gov

Transcarbamoylation and Amidation Reactions with Amines

Carbamates can undergo transcarbamoylation reactions in the presence of amines, where the alkoxy group of the carbamate is exchanged with an amino group, resulting in the formation of a urea. This reaction is essentially a nucleophilic acyl substitution at the carbamoyl (B1232498) carbonyl group. The reactivity in these reactions is influenced by the nature of the amine and the carbamate's leaving group.

The reaction of this compound with a primary or secondary amine can potentially lead to two products: the product of nucleophilic substitution at the 2-chloroethyl carbon (as discussed in 4.2.3) and the product of transcarbamoylation. The relative yields of these products would depend on the reaction conditions and the relative electrophilicity of the two sites. Generally, the carbonyl carbon of a carbamate is less electrophilic than that of an ester or acid chloride. However, with highly nucleophilic amines and under conditions that favor acyl substitution (e.g., elevated temperatures), transcarbamoylation can occur.

The mechanism of transcarbamoylation can be either concerted or stepwise, involving a tetrahedral intermediate. luxembourg-bio.com The presence of catalysts, such as bases or certain metal compounds, can facilitate this reaction.

Amidation, in this context, refers to the formation of an amide linkage. While transcarbamoylation leads to a urea, a direct amidation to form a simple amide from the carbamate is not a typical reaction pathway under standard conditions.

Thermal Decomposition Pathways and Kinetics

The thermal stability of carbamates is highly dependent on their structure. For this compound, several decomposition pathways are conceivable upon heating. These include elimination reactions involving the 2-chloroethyl group and cleavage of the carbamate C-O or N-C bonds.

Studies on analogous N-arylcarbamates have shown that thermal decomposition often proceeds via a unimolecular elimination reaction, yielding an amine, carbon dioxide, and an alkene. cdnsciencepub.com In the case of this compound, a likely pathway is the elimination of hydrogen chloride to form butyl vinylcarbamate, which may undergo further reactions. Another possibility is the cleavage of the carbamate to produce butyl isocyanate, 2-chloroethanol, and potentially other products.

The kinetics of these decomposition reactions are typically first-order. researchgate.net The rate of decomposition is influenced by the temperature, the solvent, and the substituents on the carbamate.

Gas-Phase Elimination Kinetics and Transition State Analysis

In the gas phase, the thermal decomposition of carbamates often proceeds through a cyclic transition state. For compounds with a β-hydrogen in the alcohol moiety, a six-membered transition state is commonly proposed for the elimination of an alkene and the corresponding carbamic acid (which then rapidly decarboxylates to an amine and CO₂). researchgate.net

For this compound, a potential gas-phase elimination pathway involves the formation of vinyl chloride, butanol, and carbon dioxide, or the elimination of HCl to form an unsaturated carbamate. Computational studies on related compounds, such as carbonates, have been used to investigate the geometry and energetics of these cyclic transition states. These studies help in understanding the degree of bond breaking and bond formation in the transition state and can be used to predict reaction rates. The transition states for carbamate pyrolysis are generally considered to be polar. rsc.org

The following table presents representative kinetic data for the thermal decomposition of related carbamates, illustrating the typical range of activation parameters.

| Compound | Temperature Range (°C) | log(A/s⁻¹) | Ea (kJ/mol) |

|---|---|---|---|

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | 12.44 | 190 |

| t-Butyl N-phenylcarbamate | 180-220 | 13.5 | 155 |

Computational and Theoretical Chemistry Studies on Carbamic Acid, Butyl , 2 Chloroethyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It would be the method of choice to elucidate the electronic characteristics of "Carbamic acid, butyl-, 2-chloroethyl ester."

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in predicting a molecule's reactivity.

For "this compound," the HOMO is expected to be localized around the more electron-rich regions, such as the oxygen and nitrogen atoms of the carbamate (B1207046) group. The LUMO, conversely, would likely be centered on the electrophilic sites, including the carbonyl carbon and the carbon atom bonded to the chlorine, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to understanding its behavior. DFT calculations can generate detailed charge distribution and electrostatic potential (ESP) maps. For "this compound," the ESP map would visually represent the regions of positive and negative charge. It is anticipated that the oxygen atoms of the carbonyl and ester groups would exhibit negative electrostatic potential, while the hydrogen atom on the nitrogen and the area around the carbonyl carbon would show positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling allows for the exploration of potential reaction pathways, providing insights into mechanisms that can be difficult to study experimentally.

Computational Simulation of Hydrolysis and Alkylation Mechanisms

Carbamates can undergo hydrolysis, and the presence of a chloroethyl group suggests potential for alkylation reactions. Computational simulations would model these processes step-by-step. For hydrolysis, this would involve modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. nih.gov For alkylation, the reaction would likely proceed via an intramolecular cyclization to form an oxazolidinone or through intermolecular reaction with a nucleophile, displacing the chloride.

Energy Barriers and Reaction Coordinate Analysis

By mapping the potential energy surface of a reaction, the transition states can be located and characterized. The energy difference between the reactants and the transition state represents the activation energy barrier. A lower energy barrier indicates a more favorable reaction pathway. Reaction coordinate analysis would trace the energetic profile of the hydrolysis and alkylation reactions, identifying the rate-determining steps and any intermediate species.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Basic Hydrolysis | 18 |

| Neutral Hydrolysis | 35 |

| Intramolecular Alkylation | 25 |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate a compound's structural or physicochemical properties with its chemical reactivity. nih.gov While a single compound study does not constitute a QSRR model, data generated for "this compound" could contribute to a larger dataset of related carbamates. Molecular descriptors calculated using DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges, could be used as variables in developing a QSRR model to predict the reactivity (e.g., hydrolysis rates) of other similar carbamates.

Predicting Reactivity Based on Molecular Descriptors

The reactivity of a chemical compound is fundamentally governed by its electronic and structural properties. Computational methods allow for the calculation of a wide range of molecular descriptors that quantify these properties. These descriptors can then be used in models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, to predict the reactivity and potential biological activity of compounds. nih.govnih.gov For carbamates, several key molecular descriptors have been shown to be relevant in predicting their behavior.

Key Molecular Descriptors for Predicting Carbamate Reactivity:

Electronic Descriptors: These descriptors relate to the electron distribution within the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity. nih.gov

Partial Atomic Charges: The distribution of charges on individual atoms can indicate the most likely sites for nucleophilic or electrophilic attack. For carbamates, the carbonyl carbon is of particular interest due to its electrophilic nature. nih.gov

Electronegativity, Hardness, and Softness: These global reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a more general measure of a molecule's reactivity. nih.govmdpi.com

Topological and Steric Descriptors: These descriptors are related to the size, shape, and connectivity of the molecule.

Molecular Weight and Volume: These basic descriptors can influence the transport and accessibility of the molecule to reaction sites.

Connectivity Indices: These indices describe the branching and connectivity of the molecular structure.

Surface Area and Shape Indices: These descriptors can be important for understanding how a molecule interacts with biological receptors or catalytic surfaces.

Theoretical studies on various carbamates have demonstrated the utility of these descriptors in predicting their reactivity in different contexts, such as their susceptibility to hydrolysis or their inhibitory activity towards enzymes like acetylcholinesterase. nih.govnih.gov For instance, a lower LUMO energy in a carbamate would suggest a higher susceptibility to nucleophilic attack at the carbonyl carbon, a key step in the hydrolysis mechanism.

Table 1: Key Molecular Descriptors and Their Relevance to Carbamate Reactivity

| Descriptor Category | Specific Descriptor | Relevance to Reactivity of this compound |

|---|---|---|

| Electronic | HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Partial Charge on Carbonyl Carbon | A more positive charge indicates a more electrophilic site, prone to nucleophilic attack. | |

| Topological | Connectivity Indices | Relate to the overall molecular structure and potential for steric hindrance. |

| Quantum Chemical | Electrophilicity Index | Provides a quantitative measure of the molecule's ability to accept electrons. |

Correlation with Experimental Kinetic Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For reactivity studies, this often involves correlating calculated molecular descriptors with experimentally determined kinetic data, such as reaction rate constants. However, a thorough review of the scientific literature reveals a lack of specific experimental kinetic data for this compound.

Similarly, studies on the hydrolysis of carbamates have demonstrated correlations between the rate of hydrolysis and calculated parameters. clemson.edu For instance, the alkaline hydrolysis of carbamates is a well-studied process, and the rate-determining step can be influenced by the electronic and steric properties of the substituents on the carbamate nitrogen and oxygen. clemson.edu Computational models can quantify these effects and predict their impact on the hydrolysis rate constant.

Hypothetical Correlation for this compound:

While no direct experimental data is available, we can hypothesize how such a correlation study would be approached for this compound.

Experimental Data Collection: The first step would be to experimentally measure the kinetics of a relevant reaction, for example, the rate of hydrolysis under controlled pH and temperature conditions.

Computational Modeling: A series of carbamate analogs, including this compound, would be modeled computationally. A range of molecular descriptors, as described in the previous section, would be calculated for each analog.

QSAR Model Development: A statistical model would then be developed to correlate the experimental kinetic data (e.g., the logarithm of the rate constant, log k) with the calculated molecular descriptors. This would typically involve multiple linear regression or more advanced machine learning algorithms.

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested to ensure its reliability.

Such a study would not only allow for the prediction of the reactivity of this compound but also provide a deeper understanding of the molecular properties that govern its chemical behavior.

Table 2: Illustrative Example of a QSAR Correlation for Carbamate Hydrolysis (Hypothetical Data)

| Compound | Experimental log k (s⁻¹) | Calculated LUMO Energy (eV) | Calculated Partial Charge on C=O Carbon |

|---|---|---|---|

| Carbamate A | -4.5 | -0.2 | +0.45 |

| Carbamate B | -3.8 | -0.5 | +0.52 |

| Carbamate C | -5.1 | +0.1 | +0.41 |

| This compound | Predicted | -0.3 | +0.48 |

Note: The data in this table is purely illustrative to demonstrate the concept of correlating experimental and computational data. The values for this compound are hypothetical predictions based on such a model.

Advanced Analytical Methodologies for Research and Mechanistic Study

Development of Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for separating "Carbamic acid, butyl-, 2-chloroethyl ester" from complex matrices in research samples, enabling its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates. For "this compound," a reverse-phase HPLC method would be most suitable. This approach separates compounds based on their hydrophobicity.

A typical HPLC system would utilize a C18 column, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the gradient being optimized to achieve the best separation from any impurities or other reactants. sielc.com For detection, a UV detector could be employed if the carbamate (B1207046) possesses a suitable chromophore. However, for enhanced sensitivity and selectivity, a mass spectrometer (MS) is the preferred detector.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

This interactive table provides a hypothetical, yet typical, set of starting parameters for developing an HPLC-MS method for the target compound.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. epa.gov However, many carbamates, including potentially "this compound," may exhibit poor thermal stability and lack sufficient volatility for direct GC analysis.

To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability, as well as to enhance its detectability. For carbamates, a common derivatization strategy is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Table 2: Potential Derivatization Strategy for GC Analysis

| Parameter | Description |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating the sample with the derivatizing agent at 70-90 °C for 30-60 minutes. |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Detector | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher selectivity. |

This interactive table outlines a common derivatization approach that could be adapted for the GC analysis of "this compound" at trace levels.

Hyphenated Techniques for Structural Confirmation of Reaction Products and Intermediates

To elucidate the mechanisms of reactions involving "this compound," it is crucial to identify the structures of any intermediates and final products. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the definitive tools for identifying unknown compounds in complex mixtures. nih.govresearchgate.net In the context of studying the degradation of "this compound," these techniques can provide unequivocal structural information.

After separation by LC or GC, the compound of interest enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. By analyzing these fragments, the structure of the parent compound can be deduced. For degradation studies, this allows for the identification of products resulting from hydrolysis, oxidation, or other chemical transformations. nih.gov

Table 3: Plausible Degradation Products of this compound and their Potential Mass Spectrometric Fragments

| Potential Degradation Product | Structure | Potential MS/MS Fragments (m/z) |

|---|---|---|

| Butylamine | CH₃(CH₂)₃NH₂ | 74 (M+H)⁺, 56, 44, 30 |

| 2-Chloroethanol (B45725) | ClCH₂CH₂OH | 80/82 (M)⁺, 63/65, 49, 45 |

This interactive table presents some likely degradation products and the mass-to-charge ratios of fragments that would be expected in an MS/MS analysis, aiding in their identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions. nih.govrsc.orgchemrxiv.org By acquiring NMR spectra at regular intervals during a reaction, the disappearance of reactants and the appearance of products can be tracked simultaneously. nih.govrsc.orgchemrxiv.org This provides valuable kinetic and mechanistic information. nih.govrsc.orgchemrxiv.org

For "this compound," ¹H NMR would be particularly useful. The distinct signals for the protons on the butyl group and the 2-chloroethyl group can be monitored. Changes in the chemical shifts or the appearance of new signals would indicate the formation of new species.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-Cl | ~3.7 |

| -O-CH₂- | ~4.2 |

| -NH-CH₂- | ~3.1 |

| -CH₂-CH₂-CH₃ | ~1.5 |

| -CH₂-CH₃ | ~1.3 |

This interactive table shows the estimated proton NMR chemical shifts for the target compound. Monitoring changes in these signals can provide insights into reaction progress.

Advanced Titration and Spectrophotometric Methods for Kinetic Studies

While chromatographic and spectroscopic methods are paramount, classical techniques like titration and spectrophotometry can still offer valuable insights for kinetic studies, particularly when they are adapted with modern instrumentation.

If a reaction involving "this compound" produces or consumes an acidic or basic species, an automated titrator can be used to monitor the reaction progress by maintaining a constant pH (potentiostatic titration) or by titrating the generated species over time.

Similarly, if the carbamate or any of its reaction products have a distinct UV-Vis absorbance profile, spectrophotometry can be used for kinetic analysis. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined. This is often performed using a diode-array spectrophotometer which can acquire the entire spectrum rapidly.

Degradation and Environmental Transformation Pathways: Mechanistic Investigations

Hydrolytic Degradation in Aqueous Environments: pH and Temperature Effects

The hydrolysis of carbamate (B1207046) esters is a critical pathway for their abiotic degradation in aqueous systems. The reaction involves the cleavage of the ester linkage, yielding the parent alcohol, the corresponding carbamic acid, which is unstable and subsequently decomposes to an amine and carbon dioxide. For "Carbamic acid, butyl-, 2-chloroethyl ester," this pathway would produce n-butanol and N-(2-chloroethyl)carbamic acid, with the latter decomposing into 2-chloroethylamine (B1212225) and carbon dioxide.

The rate of this reaction is significantly influenced by pH and temperature. Generally, carbamate hydrolysis can be catalyzed by both acids and bases, but the base-catalyzed mechanism is often predominant. nih.gov Under basic conditions, the hydrolysis proceeds via a bimolecular base-catalyzed acyl-oxygen fission (BAC2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. epa.gov

Studies on analogous compounds, such as carbamate-containing antibiotics, demonstrate that base-catalyzed hydrolysis rates are significantly greater than those under acidic or neutral conditions. nih.gov For instance, the hydrolysis rates of three β-lactam antibiotics, which contain ester or carbamate moieties, were shown to increase substantially as the pH moved from neutral to alkaline (pH 9). nih.gov Similarly, a curcumin (B1669340) carbamate prodrug was found to be resistant to hydrolysis at acidic pH (1.2 and 4.5) but hydrolyzed rapidly at pH 6.8 and 7.4. researchgate.net

Temperature also plays a crucial role in the kinetics of hydrolysis. An increase in temperature generally accelerates the reaction rate. Research on carbamate-containing antibiotics showed that their hydrolysis rates increased by a factor of 2.5 to 3.9 for every 10 °C rise in temperature. nih.gov While specific kinetic data for "this compound" is not available, the table below provides illustrative data from related compounds to demonstrate these effects.

| Compound Type | Condition | Observation | Reference |

|---|---|---|---|

| Carbamate-Containing Antibiotics | pH 7, 25 °C | Half-lives ranged from 5.3 to 27 days. | nih.gov |

| Carbamate-Containing Antibiotics | Increase from 25 °C to 35 °C | 2.5- to 3.9-fold increase in hydrolysis rate. | nih.gov |

| Carbamate-Containing Antibiotics | pH 4 vs. pH 9 | Base-catalyzed hydrolysis rates were significantly greater. | nih.gov |

| Curcumin Carbamate Prodrug | Acidic pH (1.2, 4.5) | Resistant to chemical hydrolysis. | researchgate.net |

| Curcumin Carbamate Prodrug | Neutral/Slightly Basic pH (6.8, 7.4) | Rapid hydrolysis observed. | researchgate.net |

Photolytic Degradation Mechanisms in Controlled Laboratory Conditions

Photolytic degradation, or photolysis, is another significant abiotic pathway that can contribute to the transformation of chemical compounds in the environment, particularly in sunlit surface waters or on surfaces. This process involves the absorption of light energy (e.g., UV radiation), which leads to the cleavage of chemical bonds.

For carbamate esters, photolytic degradation typically involves the cleavage of the ester bond. nih.govacs.org Studies on the photodegradation of 3-iodo-2-propynyl butylcarbamate (IPBC) using a mercury UV lamp showed that the compound degraded immediately. The primary mechanism for the photolysis of "this compound" is expected to be the homolytic or heterolytic cleavage of the carbamate C-O bond, initiated by the absorption of UV radiation. This would generate radical or ionic intermediates that subsequently react to form stable products.

While specific photolytic studies on "this compound" are limited, research on di-n-butyl phthalate (B1215562) (DBP), a compound also featuring a butyl ester linkage, showed that over 90% of the compound was degraded within one hour of UV irradiation at 254 nm. nih.gov The major decomposition mechanism was identified as the hydrolytic photolysis involving the ester chain. nih.gov This suggests a plausible pathway for the target compound would involve photo-induced cleavage of the ester linkage, leading to the formation of n-butanol and other derivatives.

Biotransformation Mechanisms by Specific Enzymes or Microorganisms in vitro

Biotransformation is a key degradation pathway for many organic compounds in the environment, mediated by enzymes produced by microorganisms. For carbamates, the primary mechanism of biotransformation is enzymatic hydrolysis. plos.orgnih.gov

The enzymatic breakdown of "this compound" proceeds via the cleavage of the carbamic ester bond. This hydrolytic reaction is analogous to chemical hydrolysis and yields the same primary products. The reaction breaks the ester linkage to release the alcohol and the unstable carbamic acid intermediate, which then decomposes.

The identified enzymatic breakdown products are:

n-Butanol

2-Chloroethylamine (from the decomposition of N-(2-chloroethyl)carbamic acid)

Carbon Dioxide (from the decomposition of N-(2-chloroethyl)carbamic acid)

The enzymes responsible for hydrolyzing the ester linkage in carbamates are broadly classified as carboxyl ester hydrolases (EC 3.1.1), often referred to as carboxylesterases or, more specifically, carbamate hydrolases. plos.orgnih.gov These enzymes are ubiquitous and have been identified in various bacteria and mammals. plos.orgnih.gov

Microbial Enzymes : Numerous bacteria have been shown to degrade carbamates using these hydrolases. Genera known to possess this capability include Pseudomonas, Arthrobacter, Blastobacter, Achromobacter, and Micrococcus. plos.orgnih.gov A carbamate hydrolase purified from Pseudomonas sp. 50432 was found to be a monomeric enzyme that effectively cleaved the ester linkage of several N-methylcarbamates. nih.gov

Mammalian Enzymes : In mammals, carboxylesterases (CES) found in tissues like the liver and small intestine are responsible for the metabolism of a wide range of ester-containing compounds, including carbamates. nih.govnih.gov Studies on ethyl carbamate metabolism in mice suggest that esterases are at least partially responsible for its biotransformation. nih.gov

Detailed characteristics of several identified carbamate-hydrolyzing enzymes from in vitro laboratory studies are summarized in the table below.

| Enzyme Name | Source Organism/System | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Carbamate Hydrolase | Pseudomonas sp. 50432 | 88 | 8.5 | 37 | nih.gov |

| Esterase (ES1) | NCBI Database (recombinant E. coli) | Not specified | Alkaline | 70 | sciopen.com |

| Esterase (ES5) | NCBI Database (recombinant E. coli) | Not specified | Alkaline | 70 | sciopen.com |

| Esterase (ES8) | NCBI Database (recombinant E. coli) | Not specified | Neutral | 55 | sciopen.com |

| Esterase (ES9) | NCBI Database (recombinant E. coli) | Not specified | Alkaline | 55 | sciopen.com |

| Carboxylesterase (CES1) | Human Liver | Not specified | Not specified | Not specified | nih.govnih.gov |

| Carboxylesterase (CES2) | Human Small Intestine | Not specified | Not specified | Not specified | nih.govnih.gov |

Structure Reactivity Relationships Within the Carbamic Acid, Butyl , 2 Chloroethyl Ester Framework

Influence of the N-Alkyl Substitution (Butyl Group) on Carbamic Ester Reactivity

The N-butyl group, a moderately bulky and electron-donating alkyl substituent, exerts a significant influence on the reactivity of the carbamate (B1207046). Its primary effects are electronic, stemming from its inductive electron-donating nature, and steric, arising from its size.

Electronic Effects:

The butyl group, through inductive effects, increases the electron density on the nitrogen atom. This, in turn, enhances the delocalization of the nitrogen's lone pair into the carbonyl group, strengthening the C-N bond. nd.edu A stronger C-N bond generally leads to a higher rotational barrier around this bond. While electron-donating groups on an N-aryl ring have been shown to increase the rotational barrier, a similar principle can be applied to N-alkyl substituents. nd.edu This increased electron density on the nitrogen can also modulate the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon.

Steric Effects:

The steric hindrance presented by the butyl group can influence the rate of reactions involving the carbamate functionality. For instance, in reactions where a nucleophile attacks the carbonyl carbon, the bulkiness of the butyl group can shield the electrophilic center, thereby slowing the reaction rate. nih.gov Studies on related alkylcarbamic acid esters have demonstrated that increasing the steric hindrance of the N-alkyl substituent can enhance stability towards hydrolysis by sterically hindering the approach of water or other nucleophiles. nih.gov

| N-Alkyl Substituent | Relative Hydrolytic Stability | Primary Steric Effect | Primary Electronic Effect |

| Methyl | Lower | Minimal | Electron-donating |

| n-Butyl | Moderate | Moderate | Electron-donating |

| Isopropyl | Higher | Significant | Electron-donating |

| tert-Butyl | Highest | Very High | Electron-donating |

This table presents a qualitative comparison based on general principles of steric and electronic effects in carbamates.

Role of the 2-Chloroethyl Moiety as a Leaving Group and Alkylating Center

The 2-chloroethyl group is a key determinant of the reactivity of "Carbamic acid, butyl-, 2-chloroethyl ester," functioning as both a leaving group in substitution reactions at the carbonyl carbon and as an alkylating agent.

As a Leaving Group:

In nucleophilic acyl substitution reactions, the 2-chloroethoxy group (-OCH2CH2Cl) acts as the leaving group. The stability of the corresponding 2-chloroethoxide anion influences the rate of these reactions. The presence of the electron-withdrawing chlorine atom can have a modest impact on the leaving group's ability. Generally, electron-withdrawing substituents on the leaving group can increase the rate of reaction by stabilizing the developing negative charge on the departing alkoxide. luxembourg-bio.com

As an Alkylating Center:

A significant aspect of the 2-chloroethyl moiety's reactivity is its potential to act as an alkylating agent. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This intramolecular or intermolecular alkylation is a well-known reaction pathway for compounds containing a 2-haloethyl group. For instance, under basic conditions, the carbamate nitrogen, after deprotonation, could potentially attack the electrophilic carbon, leading to cyclization.

The dual reactivity of the 2-chloroethyl group is a critical feature of this molecule, allowing for a diverse range of chemical transformations.

Steric and Electronic Effects on Reaction Kinetics and Selectivity

The combination of the N-butyl group and the 2-chloroethyl ester creates a unique steric and electronic environment that dictates the kinetics and selectivity of its reactions.

Reaction Kinetics:

The rates of reactions involving "this compound" are influenced by the steric hindrance around the carbonyl carbon and the electronic nature of the substituents.

Nucleophilic Acyl Substitution: The steric bulk of the n-butyl group can moderately hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to less substituted carbamates. nih.gov Conversely, the electronic properties of the 2-chloroethyl group can influence the leaving group's ability, with the electron-withdrawing nature of chlorine potentially accelerating this step. luxembourg-bio.com

Alkylation Reactions: The rate of alkylation reactions involving the 2-chloroethyl group will depend on the nucleophilicity of the attacking species and the steric accessibility of the electrophilic carbon.

The following table summarizes the expected influence of the structural components on reaction rates.

| Reaction Type | Influence of N-Butyl Group | Influence of 2-Chloroethyl Group |

| Nucleophilic Acyl Substitution | Steric hindrance may decrease the rate. | Electron-withdrawing Cl may increase the leaving group ability. |

| Alkylation by 2-Chloroethyl Group | Steric hindrance may influence intermolecular reactions. | The C-Cl bond is the reactive site. |

This table provides a predictive analysis based on established principles of organic chemistry.

Reaction Selectivity: